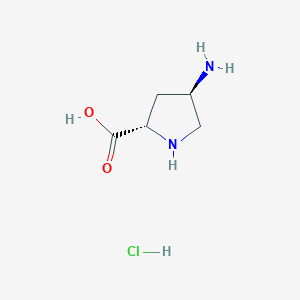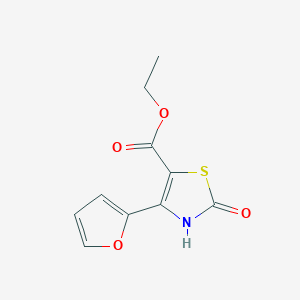
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal is an organic compound characterized by the presence of a dimethylamino group, a nitrophenyl group, and an enal (a compound containing both an alkene and an aldehyde functional group)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal typically involves the condensation of 2-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes an aldol condensation to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., R-SH)
Major Products Formed
Oxidation: 3-(dimethylamino)-2-(2-nitrophenyl)propanoic acid
Reduction: (E)-3-(dimethylamino)-2-(2-aminophenyl)prop-2-enal
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological macromolecules such as proteins and DNA.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of dyes and polymers.
作用机制
The mechanism of action of (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group may also play a role in modulating the compound’s interaction with biological targets, influencing its overall activity and potency.
相似化合物的比较
Similar Compounds
- (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enone
- (E)-3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enal
- (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enol
Uniqueness
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal is unique due to the presence of both a nitrophenyl group and a dimethylamino group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7- |
InChI 键 |
PSNHGTBTKGIRRS-CLFYSBASSA-N |
手性 SMILES |
CN(C)/C=C(/C=O)\C1=CC=CC=C1[N+](=O)[O-] |
规范 SMILES |
CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
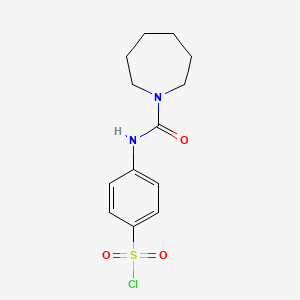
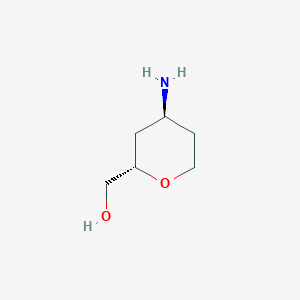
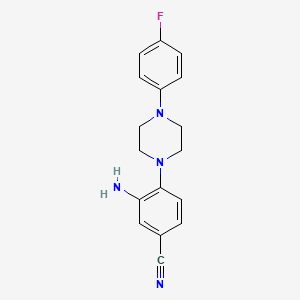



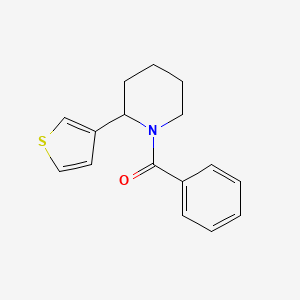
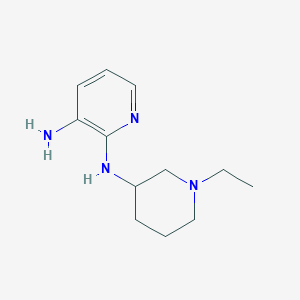
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)
